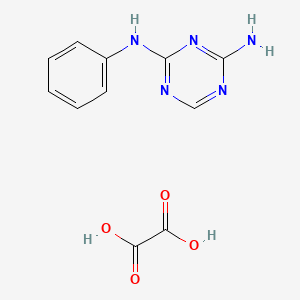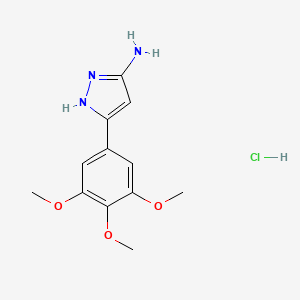
3,5-Dimethyl-4-nitropyridine
Übersicht
Beschreibung
3,5-Dimethyl-4-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5, and a nitro group at position 4. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitropyridine typically involves the nitration of 3,5-dimethylpyridine. One common method includes mixing 3,5-dimethylpyridine-N-oxide with concentrated sulfuric acid to form a mixed liquid. A sulfuric acid solution of potassium nitrate is then added dropwise to the mixture at temperatures ranging from 0°C to 60°C. The reaction is allowed to proceed at 60°C to 120°C for 0.5 to 12 hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and reagent addition control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 3,5-dimethyl-4-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly as intermediates in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The presence of methyl groups can affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the methyl groups, resulting in different electronic properties and reactivity.
3,5-Dimethyl-4-aminopyridine: The amino group replaces the nitro group, leading to different chemical behavior and applications.
Uniqueness: 3,5-Dimethyl-4-nitropyridine is unique due to the combination of methyl and nitro groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-6(2)7(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBQGBVBDZKSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540565 | |
| Record name | 3,5-Dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89693-88-9 | |
| Record name | 3,5-Dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 3,5-dimethyl-4-nitropyridine N-oxide?
A1: Understanding the crystal structure of this compound N-oxide provides valuable insights into its molecular properties and reactivity. Research has shown that this compound can exist in two different crystal forms: tetragonal (D4NPO-T) and orthorhombic (D4NPO-O) []. The study revealed that the nitro group in both forms is twisted out of the molecular plane, suggesting a significant contribution of the quinoid structure to the molecule's resonance forms. This structural feature influences the charge distribution within the molecule and can impact its interactions with other molecules. []
Q2: How is this compound N-oxide utilized in the synthesis of omeprazole?
A2: this compound N-oxide serves as a key starting material in the synthesis of omeprazole, a widely used proton pump inhibitor drug [, ]. The synthetic route involves several steps, including chlorination of this compound N-oxide to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine N-oxide. This intermediate then undergoes a condensation reaction with 2-mercapto-5-methoxybenzimidazole, followed by further modifications to obtain omeprazole []. The specific reactivity of the chloromethyl group in the pyridine N-oxide derivative makes it a suitable precursor for this multi-step synthesis.
Q3: How does the presence of the nitro group influence the reactivity of this compound N-oxide?
A3: The nitro group is a strong electron-withdrawing group, significantly affecting the reactivity of this compound N-oxide [, ]. This electron-withdrawing nature makes the molecule more susceptible to nucleophilic attack, particularly at the 2- and 4- positions of the pyridine ring []. Studies investigating the kinetics of reactions with sodium ethoxide demonstrated that the nitro group's position significantly influences reaction rates, with the 2-nitro isomer exhibiting the highest reactivity []. This knowledge is crucial for understanding the molecule's behavior in various chemical reactions and its potential applications.
Q4: Are there any alternative synthetic approaches to prepare key intermediates like 2-chloromethyl-3,5-dimethyl-4-nitropyridine hydrochloride?
A4: Yes, researchers have explored alternative methods to synthesize 2-chloromethyl-3,5-dimethyl-4-nitropyridine hydrochloride, a crucial intermediate in omeprazole production []. One optimized approach involves a series of reactions starting from 2,3,5-trimethylpyridine, proceeding through N-oxidation, nitration, rearrangement, hydrolysis, and finally, chlorination []. This method offers advantages in terms of yield and efficiency compared to some traditional approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride](/img/structure/B1356551.png)

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)


![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)







